![molecular formula C20H21BrN2O4S B3572794 3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide](/img/structure/B3572794.png)
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide
Overview
Description
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide is a complex organic compound that features a bromine atom, a benzamide group, and a cyclohexanecarbonylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from benzene derivatives. The process may include:
Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Formation of Benzamide: Conversion of the brominated benzene to benzamide through reactions involving amide formation.
Cyclohexanecarbonylsulfamoyl Group Addition: Introduction of the cyclohexanecarbonylsulfamoyl group through reactions involving sulfonyl chlorides and cyclohexanecarboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide and sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: Br₂/FeBr₃
Substitution: Nucleophiles like amines or thiols
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄)
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine derivative, while oxidation might produce a carboxylic acid derivative.
Scientific Research Applications
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory or anticancer properties.
Material Science: Use in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Chemical Synthesis: As an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the sulfonamide group could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide: Similar structure with a quinoline moiety.
3-bromo-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide: Contains a pyrrolidinyl group instead of the cyclohexanecarbonylsulfamoyl group.
Uniqueness
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide is unique due to the presence of the cyclohexanecarbonylsulfamoyl group, which can impart specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Properties
IUPAC Name |
3-bromo-N-[4-(cyclohexanecarbonylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O4S/c21-16-8-4-7-15(13-16)19(24)22-17-9-11-18(12-10-17)28(26,27)23-20(25)14-5-2-1-3-6-14/h4,7-14H,1-3,5-6H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXTXXDHRCDOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3572711.png)
![7-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3572720.png)
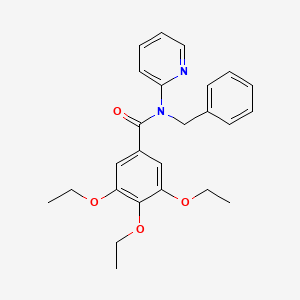
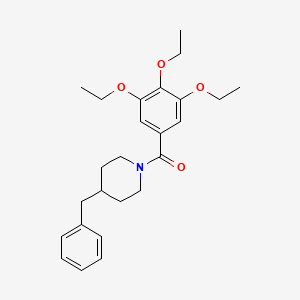
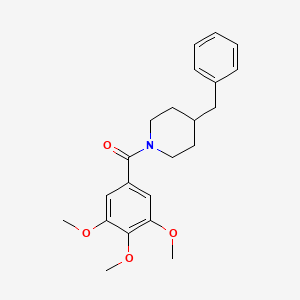
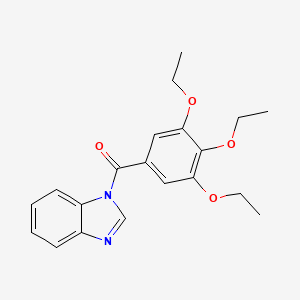
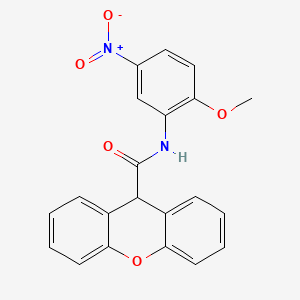
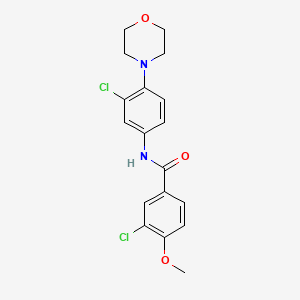


![[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3572779.png)
METHANONE](/img/structure/B3572781.png)
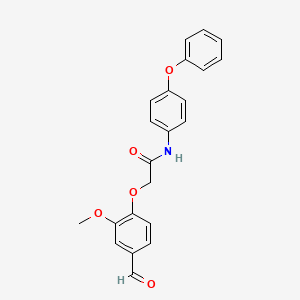
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3572789.png)
